molecular formula C11H9N3O3 B2364363 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one CAS No. 482573-99-9

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one

Cat. No.: B2364363
CAS No.: 482573-99-9
M. Wt: 231.211
InChI Key: LCSLHGBTVJMUCW-UHFFFAOYSA-N
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Description

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a phenyl group attached to the ethanone moiety

Preparation Methods

The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in the presence of suitable catalysts and solvents . This reaction typically proceeds under mild conditions and yields the desired pyrazole derivative in good yields. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher efficiency and scalability.

Chemical Reactions Analysis

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the nitro group can be reduced to an amino group using reducing agents, leading to the formation of 2-(4-Amino-1H-pyrazol-1-yl)-1-phenylethan-1-one. Substitution reactions can occur at the phenyl ring or the pyrazole ring, leading to the formation of various substituted derivatives .

Scientific Research Applications

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one has found applications in several areas of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, pyrazole derivatives have shown potential as antimicrobial, antitumor, and anti-inflammatory agents . This compound may also be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one is primarily related to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one can be compared with other similar compounds, such as 2-(4-Nitro-1H-pyrazol-1-yl)ethanol and 2-(4-Nitro-1H-pyrazol-1-yl)acetamide . These compounds share the pyrazole core structure but differ in the substituents attached to the pyrazole ring. The presence of different functional groups can significantly influence their chemical reactivity, biological activity, and potential applications. For example, 2-(4-Nitro-1H-pyrazol-1-yl)ethanol has a hydroxyl group, which may enhance its solubility and reactivity compared to this compound.

Biological Activity

The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one (C11H9N3O3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and structure-activity relationships based on diverse scientific literature.

  • Molecular Formula : C11H9N3O3
  • Molecular Weight : 231.21 g/mol
  • Purity : >95% (as per commercial sources) .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole compounds that demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. In vitro studies have reported that compounds similar to this compound exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, a series of pyrazole derivatives were tested against these pathogens, showing promising results that suggest their potential as antimicrobial agents .

Anticancer Activity

Recent investigations into the anticancer potential of pyrazole derivatives have shown that they can inhibit cancer cell proliferation. Compounds with similar structural features have been tested against different cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Other Biological Activities

Additional studies have explored the role of pyrazole derivatives in inhibiting viral infections and their potential as insecticides. For instance, certain compounds have shown activity against tobacco mosaic virus (TMV) and exhibited lethal effects on agricultural pests like armyworms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has indicated that:

  • Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups (like nitro) enhances anti-inflammatory and antimicrobial activities.
  • Alkyl Chain Length : Variations in the alkyl chain can affect the lipophilicity and bioavailability of the compound.

A detailed SAR analysis reveals that modifications to the phenyl ring also play a crucial role in determining the pharmacological profile of these compounds .

Case Study 1: Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Efficacy

Chandra et al. synthesized a group of 1,5-diaryl pyrazoles and evaluated their antibacterial activity against E. coli and S. aureus. Compound modifications led to enhanced activity, demonstrating the importance of structural diversity in developing effective antimicrobial agents .

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-11(9-4-2-1-3-5-9)8-13-7-10(6-12-13)14(16)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSLHGBTVJMUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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